
AMYLOSE
Overview
Description
Alpha-maltotriose: is a trisaccharide composed of three glucose molecules linked by alpha-1,4 glycosidic bonds . It is a member of the oligosaccharides class, which are carbohydrates made up of 3 to 10 monosaccharide units linked through glycosidic bonds . Alpha-maltotriose is commonly produced by the enzymatic hydrolysis of starch by alpha-amylase, an enzyme found in human saliva and other sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-maltotriose can be synthesized through the enzymatic hydrolysis of starch using alpha-amylase. The enzyme hydrolyzes the alpha-1,4 glycosidic bonds in starch, producing maltotriose along with other oligosaccharides . The optimal conditions for this reaction include a temperature of 50°C and a pH of 6.0 .
Industrial Production Methods: : In industrial settings, alpha-maltotriose is produced by hydrolyzing pullulan with pullulanase, an enzyme from Bacillus Acidopullulyticus . The process involves dissolving pullulan in acetate buffer and incubating it with pullulanase at 65°C and pH 4.0 for 40 hours . The resulting maltotriose syrup is then purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: : Alpha-maltotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Hydrolysis: Alpha-amylase is commonly used to hydrolyze alpha-maltotriose into glucose units.
Glycosylation: Glycosyltransferases can catalyze the addition of glucose units to alpha-maltotriose, forming higher oligosaccharides.
Major Products
Hydrolysis: Glucose.
Oxidation: Gluconic acid derivatives.
Glycosylation: Higher oligosaccharides.
Scientific Research Applications
Structural and Functional Properties of Amylose
This compound's unique structure contributes to its functional properties, making it a focal point in research and industrial applications. The structural characteristics of this compound influence its behavior in different environments, affecting gelatinization, retrogradation, and its interaction with other compounds.
Key Properties:
- Molecular Structure : this compound typically consists of long chains of α-(1→4)-linked glucose units, which can form helical structures.
- Gelatinization : The process where this compound dissolves in water upon heating, forming a viscous gel.
- Retrogradation : The reassociation of this compound molecules after cooling, which can affect texture and stability in food products.
Applications in Food Industry
This compound plays a crucial role in the food industry, particularly in the development of functional foods and dietary fibers.
Functional Foods
High-amylose starches are utilized to create resistant starches that have beneficial effects on gut health. These starches resist digestion in the small intestine and ferment in the large intestine, promoting beneficial gut microbiota.
Botanical Source | This compound Content (%) | Resistant Starch Content (%) |
---|---|---|
Wheat (downregulated SBE) | 34.0% → 43.5% | ↑1.33% |
Durum Wheat | 24.4% → 47.4% | ↑4.63% |
Bread Wheat | 22.9% → 55.7% | ↑10.38% |
Source: Recent studies on high-amylose starches .
Thickening Agents
This compound's gelling properties make it suitable as a thickening agent in sauces and dressings. Its ability to form stable gels enhances the texture and mouthfeel of various food products .
Medical Applications
In the medical field, this compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form inclusion complexes with various drugs.
Drug Delivery Systems
This compound can encapsulate drugs within its helical structure, allowing for controlled release and enhanced bioavailability. This property is particularly beneficial for hydrophobic drugs that require solubilization .
Biodegradable Materials
The push for sustainable materials has led to increased interest in this compound as a biodegradable alternative to conventional plastics.
Biodegradable Packaging
High-amylose starch is being developed into biodegradable films and coatings that can replace petroleum-based plastics. These materials not only reduce environmental impact but also offer similar mechanical properties .
Transgenic Cassava for High this compound Content
A notable study involved genetically modifying cassava to increase this compound content from approximately 17% to about 40%. This modification resulted in a significant rise in resistant starch content from 0.4% to about 25%, showcasing the potential for developing health-oriented food products .
Microbial Enzymes for this compound Production
Research has indicated that microbial α-amylases can enhance the production of this compound by hydrolyzing starch into oligosaccharides, which can then be converted into high-amylose starches through fermentation processes .
Mechanism of Action
Alpha-maltotriose exerts its effects primarily through its interaction with enzymes such as alpha-amylase and maltose binding protein . Alpha-amylase hydrolyzes alpha-maltotriose into glucose units, which can be absorbed by the body . Additionally, alpha-maltotriose serves as a substrate for gut microbiota, promoting the growth of beneficial bacteria and improving gut health .
Comparison with Similar Compounds
Similar Compounds
Maltose: A disaccharide composed of two glucose units linked by an alpha-1,4 glycosidic bond.
Maltotetraose: A tetrasaccharide composed of four glucose units linked by alpha-1,4 glycosidic bonds.
Isomaltotriose: A trisaccharide similar to alpha-maltotriose but with different glycosidic linkages.
Uniqueness: : Alpha-maltotriose is unique due to its specific glycosidic linkages and its role as the shortest chain oligosaccharide that can be classified as maltodextrin . Its ability to serve as a substrate for both enzymatic hydrolysis and prebiotic activity distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-PXXRMHSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858850 | |
Record name | alpha-Maltotriose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Amylose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11908 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6401-81-6, 9005-82-7, 1109-28-0 | |
Record name | alpha-Maltotriose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Maltotriose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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